

Understanding the Binding Mode of NTRC 0066-0 to TTK: A Technical Guide

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Compound of Interest

Compound Name: NTRC 0066-0

Cat. No.: B609676

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This technical guide provides an in-depth analysis of the binding mechanism of **NTRC 0066-0**, a potent and selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). TTK is a critical regulator of the spindle assembly checkpoint (SAC), ensuring the fidelity of chromosome segregation during mitosis.^[1] Its overexpression in various cancers makes it a promising therapeutic target.^[1] **NTRC 0066-0** has demonstrated significant anti-proliferative activity in preclinical models, and understanding its molecular interaction with TTK is crucial for the development of next-generation inhibitors.^{[2][3]}

Core Findings: A Unique Binding Paradigm

NTRC 0066-0 exhibits a novel hybrid Type I/Type III binding mode to the ATP pocket of the TTK kinase domain.^[4] This interaction is characterized by the "trapping" of the catalytic lysine (Lys553) and the induction of a significant conformational change in the glycine-rich loop.^{[2][4]} This unique binding mechanism is directly linked to a long target residence time, a key determinant of the compound's potent cellular activity.^{[3][5]} X-ray crystallography studies have been instrumental in elucidating these atomic-level interactions.^{[2][6]}

Quantitative Analysis of NTRC 0066-0 Interaction with TTK

The potency and selectivity of **NTRC 0066-0** have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Parameter	Value	Assay Type	Reference
IC50	0.9 nM	TTK Biochemical Assay	[7] [8]
IC50	11 - 290 nM	Cancer Cell Line Proliferation (5-day incubation)	[7]
Average IC50	98 nM	66 Cancer Cell Line Panel (Oncolines™)	[9]
Selectivity	>200-fold	Panel of 276 Kinases tested at 100 nM	[3]
KD	<1 nM	Surface Plasmon Resonance	[10]

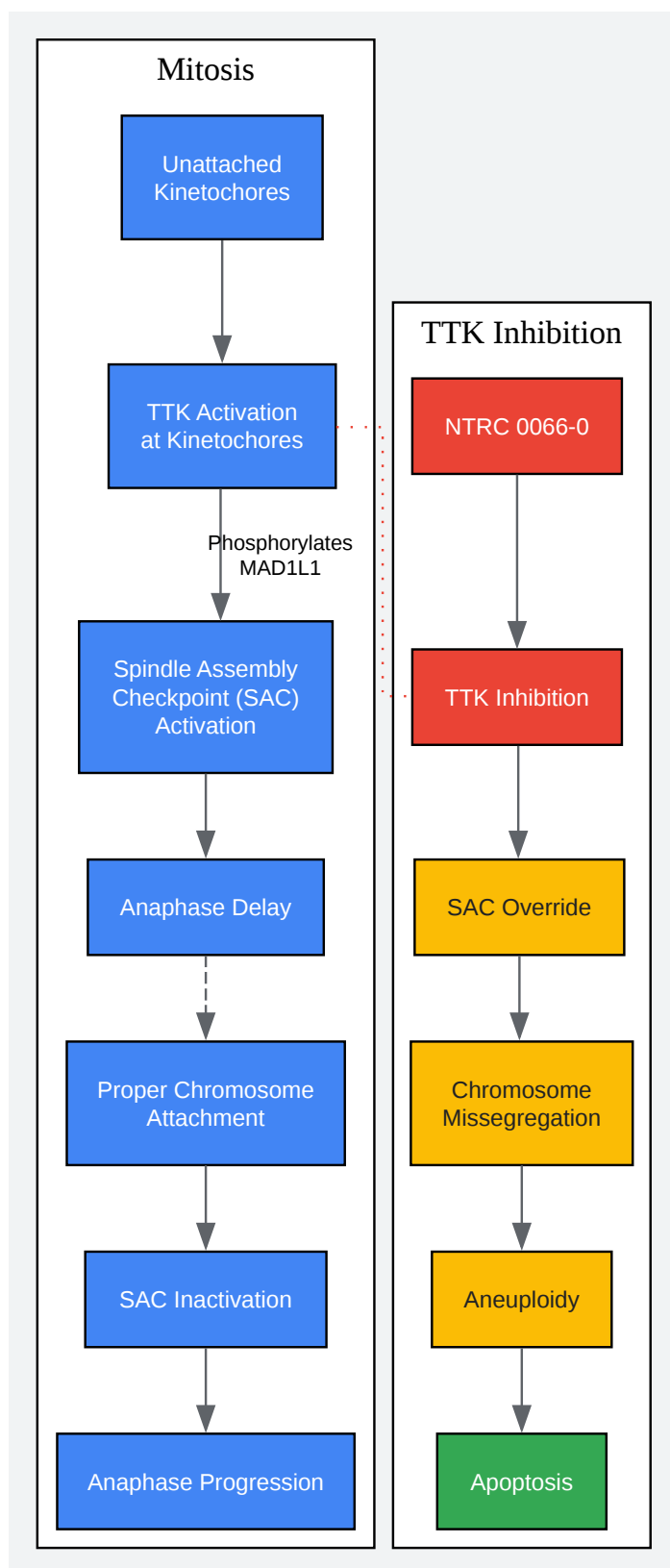
Table 1: In Vitro Potency and Selectivity of **NTRC 0066-0**

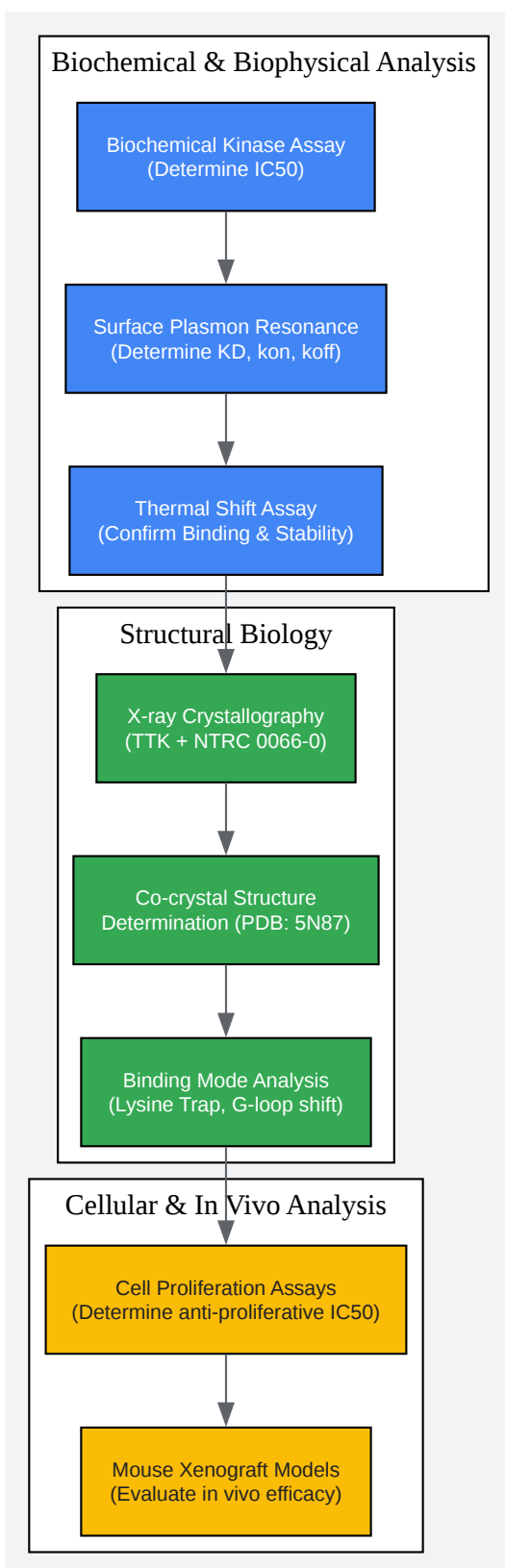
Cell Line	Cancer Type	IC50 (nM)	Reference
MDA-MB-231	Triple-Negative Breast Cancer	(within 11-290 nM range)	[2] [7]
Various	Diverse Tumor Origins	11 - 290	[7]

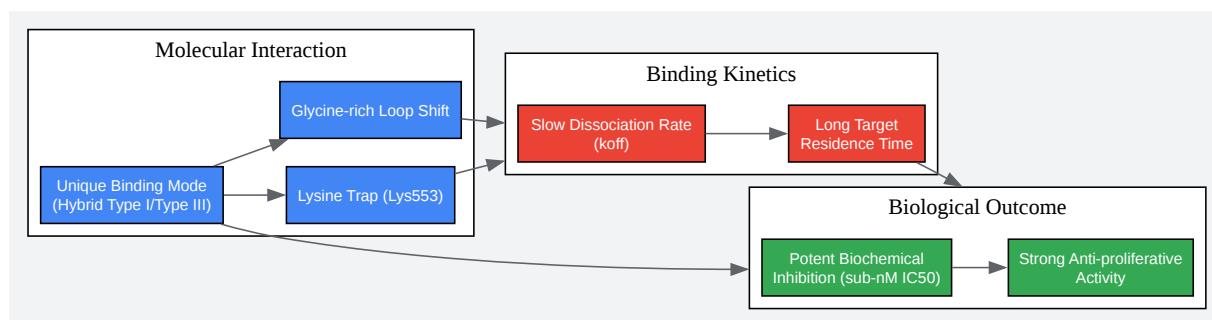
Table 2: Anti-proliferative Activity of **NTRC 0066-0** in Selected Cancer Cell Lines

Visualizing the Molecular and Cellular Impact

To better understand the complex processes involved, the following diagrams illustrate the TTK signaling pathway, the experimental workflow for characterizing the inhibitor's binding, and the logical flow of the research findings.







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